tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)azetane-1-carboxylate
Overview
Description
tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)azetane-1-carboxylate: is a complex organic compound with a molecular weight of 416.22 g/mol . This compound is notable for its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, an azetane ring, and a tert-butyl ester group.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle . The inhibition of CDK2 leads to a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Result of Action
The compound has shown superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also showed moderate activity against HepG-2 with an IC50 range of 48–90 nM . These results suggest that the compound can effectively inhibit the growth of these cells.
Preparation Methods
The synthesis of tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)azetane-1-carboxylate typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine ring system.
Introduction of the Iodo Group: The iodo group is introduced via an iodination reaction, often using iodine or an iodine-containing reagent.
Azetane Ring Formation: The azetane ring is formed through a cyclization reaction involving suitable precursors.
Attachment of the tert-Butyl Ester Group: The final step involves esterification to attach the tert-butyl group to the azetane ring.
Chemical Reactions Analysis
tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)azetane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)azetane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Biological Research: The compound is used in studies investigating the biological activity of pyrazolo[3,4-d]pyrimidine derivatives, including their effects on cellular processes and signaling pathways.
Chemical Synthesis:
Comparison with Similar Compounds
tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)azetane-1-carboxylate can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate: This compound has a similar structure but features a pyrrolidine ring instead of an azetane ring.
tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate:
The uniqueness of this compound lies in its specific ring structure and the presence of the iodo group, which can be exploited for various chemical modifications and biological studies.
Biological Activity
tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)azetane-1-carboxylate is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which have garnered significant attention for their diverse biological activities, particularly in oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C15H21IN6O2
- Molecular Weight : 444.28 g/mol
- CAS Number : 1276110-38-3
Biological Activity Overview
The biological activities of this compound primarily include:
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent anticancer properties through the inhibition of various protein kinases involved in cell proliferation and survival pathways. The compound has been shown to inhibit the growth of several cancer cell lines, including:
Cell Line | IC50 (µM) | Reference |
---|---|---|
HepG2 (liver cancer) | 2.5 | |
MCF-7 (breast cancer) | 1.74 | |
A549 (lung cancer) | 5.0 |
The characteristic pyrazolo[3,4-d]pyrimidine scaffold is essential for its anti-proliferative activity. The compound's mechanism involves binding to the ATP-binding site of kinases, thereby inhibiting their enzymatic activity and disrupting critical signaling pathways related to cell cycle regulation and apoptosis.
The primary mechanism of action for this compound involves:
- Inhibition of Protein Kinases : The compound inhibits specific protein kinases that play a crucial role in tumor growth and survival.
- Induction of Apoptosis : It promotes apoptosis in cancer cells by activating pro-apoptotic factors and inhibiting anti-apoptotic signals.
- Cell Cycle Arrest : The compound causes cell cycle arrest at the G1/S phase transition, preventing cancer cells from proliferating.
Antimicrobial Activity
In addition to its anticancer properties, recent studies have explored the antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives against various bacterial strains. Notably, this compound has shown activity against:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 16 µg/mL | |
Escherichia coli | 32 µg/mL |
These findings suggest a dual therapeutic potential in treating cancer patients who are often susceptible to infections.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
Study 1: In Vivo Tumor Growth Inhibition
In a xenograft model using MCF-7 breast cancer cells, administration of the compound resulted in a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors.
Study 2: Synergistic Effects with Antibiotics
A study investigating the combination of this compound with standard antibiotics showed enhanced antibacterial efficacy against resistant strains of Staphylococcus aureus. The combination therapy reduced bacterial load significantly more than either treatment alone.
Pharmacokinetics and Safety Profile
Preliminary pharmacokinetic studies indicate that this compound is metabolized primarily in the liver via cytochrome P450 enzymes. Toxicity assessments have shown a favorable safety profile at therapeutic doses; however, further studies are warranted to fully elucidate its pharmacodynamic properties.
Properties
IUPAC Name |
tert-butyl 3-(4-amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)azetidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IN6O2/c1-13(2,3)22-12(21)19-4-7(5-19)20-11-8(9(14)18-20)10(15)16-6-17-11/h6-7H,4-5H2,1-3H3,(H2,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVXFVCBMHGHCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C3=NC=NC(=C3C(=N2)I)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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